molecular formula C17H13N3O B2911810 6-methyl-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one CAS No. 866143-84-2

6-methyl-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one

Cat. No.: B2911810
CAS No.: 866143-84-2
M. Wt: 275.311
InChI Key: YEHUCUKIZMEULY-UHFFFAOYSA-N
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Description

6-Methyl-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one is a complex organic compound belonging to the quinoline and pyrazoloquinoline families

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one typically involves multiple steps, starting with the formation of a suitable precursor. One common method includes the cyclization of a phenyl-substituted pyrazole derivative with a quinoline derivative under specific reaction conditions, such as high temperature and the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps to ensure the final product's purity and quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.

Major Products Formed: The reactions can yield a range of products, including oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: In biological research, 6-methyl-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one may be studied for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. It may be evaluated for its efficacy in treating various diseases, including infections and cancer.

Industry: In industry, this compound can be used in the development of new materials, such as pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism by which 6-methyl-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one exerts its effects depends on its molecular targets and pathways. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The specific molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • Quinoline derivatives: These compounds share a similar core structure and may exhibit similar biological activities.

  • Pyrazoloquinoline derivatives: These compounds also share structural similarities and may have overlapping applications.

Uniqueness: 6-Methyl-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one stands out due to its specific substitution pattern and potential for diverse applications. Its unique structure may confer distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

6-methyl-2-phenyl-1H-pyrazolo[4,3-c]quinolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O/c1-11-6-5-9-13-15(11)18-10-14-16(13)19-20(17(14)21)12-7-3-2-4-8-12/h2-10,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHUCUKIZMEULY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(C=N2)C(=O)N(N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901322678
Record name 6-methyl-2-phenyl-1H-pyrazolo[4,3-c]quinolin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666043
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866143-84-2
Record name 6-methyl-2-phenyl-1H-pyrazolo[4,3-c]quinolin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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